molecular formula C14H21N3O B7511259 [2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

Cat. No. B7511259
M. Wt: 247.34 g/mol
InChI Key: OIHBMEBIGWWMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of beta-keto amphetamines. It is commonly referred to as DMAP or DMAPA. DMAPA has been used in scientific research for its potential pharmacological properties.

Mechanism of Action

DMAPA acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which can lead to increased focus, attention, and motivation.
Biochemical and Physiological Effects
DMAPA has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and enhanced cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPA in lab experiments is its potential as a neuroprotective agent and its ability to enhance cognitive function. However, one limitation is that it may have potential side effects and can be toxic at high doses.

Future Directions

There are several future directions for the study of DMAPA. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as a neuroprotective agent and its ability to enhance cognitive function. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMAPA.
Conclusion
DMAPA is a chemical compound that has potential pharmacological properties and has been studied for its use in the treatment of neurological disorders and as a neuroprotective agent. It acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the brain. DMAPA has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of DMAPA is a multi-step process that involves the reaction of 3-methylpiperidine with 2-(dimethylamino)pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.

Scientific Research Applications

DMAPA has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.

properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-5-4-8-17(10-11)14(18)12-6-7-15-13(9-12)16(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHBMEBIGWWMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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